N-cyclooctyl-4-(hydroxymethyl)benzamide
Beschreibung
N-cyclooctyl-4-(hydroxymethyl)benzamide is a benzamide derivative featuring a cyclooctylamine substituent attached to the benzamide core and a hydroxymethyl (-CH$_2$OH) group at the para position of the aromatic ring. Benzamides are widely studied for their pharmacological activities, including neuroleptic, antioxidant, and enzyme inhibitory effects, depending on substituent variations .
Eigenschaften
IUPAC Name |
N-cyclooctyl-4-(hydroxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-12-13-8-10-14(11-9-13)16(19)17-15-6-4-2-1-3-5-7-15/h8-11,15,18H,1-7,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCKUAISAHRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following table compares N-cyclooctyl-4-(hydroxymethyl)benzamide with structurally related benzamides based on substituents and key properties:
Key Observations:
- Cycloalkyl Group Influence: Cyclohexyl-substituted benzamides (e.g., ) are more commonly reported than cyclooctyl analogs.
- Hydroxymethyl vs. Methoxy/Methyl : The 4-hydroxymethyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methoxy or methyl groups. This could influence solubility and interaction with biological targets (e.g., enzymes or receptors) .
Antioxidant Activity:
- Benzamides with polar substituents (e.g., hydroxyl, hydroxymethyl) exhibit enhanced antioxidant properties. For example, N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide showed 86.6% inhibition in carbon tetrachloride-challenged rats . The hydroxymethyl group in the target compound may similarly scavenge free radicals.
Neuroleptic Potential:
- Benzamide derivatives like amisulpride and sulpiride () are neuroleptics. The cyclooctyl group in the target compound may modulate dopamine receptor affinity, though this requires experimental validation .
Enzyme Interactions:
- Diazirine-containing benzamides () and glyoxalase-targeting derivatives () highlight the role of substituents in enzyme inhibition. The hydroxymethyl group could participate in hydrogen bonding with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
